(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
“(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1171876-76-8 . It has a molecular weight of 221.65 and its IUPAC name is 3-ethoxy-N-(2,2,2-trifluoroethyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H . This code can be used to generate a 3D structure of the molecule for further analysis.
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular formula of C7H15ClF3NO . The storage temperature is room temperature .
Scientific Research Applications
Application in Hydrogel Formation
Tris(2-(2-formylphenoxy)ethyl)amine, a related compound, was synthesized and evaluated as a cross-linker for chitosan hydrogels, showcasing pH- and thermo-responsive properties. These hydrogels demonstrate potential for targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
Role in Fluorescence-Emitting Materials
A study developed water-soluble hyperbranched polysiloxanes containing primary amine groups, including those similar to (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine. These compounds exhibited bright blue fluorescence and have applications in creating novel fluorescent materials (Niu et al., 2016).
Interaction with Silica Surfaces
Research on the reaction of (3-aminopropyl)dimethylethoxysilane, a compound related to (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine, with silica surfaces, provided insights into its adsorption and reactivity, relevant for surface modification and coating applications (White & Tripp, 2000).
Use in Radiotracer Development
The development of cationic complexes, including a derivative of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine, was explored for potential use in myocardial perfusion imaging. These complexes showed promising results in biodistribution and imaging studies (He et al., 2006).
Synthesis of Imine Compounds
Tris(2,2,2-trifluoroethyl)borate, closely related to the compound , was used for the formation of various imines, demonstrating its utility in synthetic chemistry (Reeves et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZXQWTYAGIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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